molecular formula C15H28O2 B1664627 (E)-4-Tridecen-1-yl acetate CAS No. 72269-48-8

(E)-4-Tridecen-1-yl acetate

Cat. No. B1664627
Key on ui cas rn: 72269-48-8
M. Wt: 240.38 g/mol
InChI Key: DUCVQKMNGSZPAV-ZHACJKMWSA-N
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Patent
US05532421

Procedure details

495 g (2.2 moles) of the mixture of trans-4-tridecenyl chloride and cis-4-tridecenyl chloride synthesized in Example 1, 432 g (4.4 moles) of potassium acetate, and 264 g (4.4 moles) of acetic acid were mixed under an atmosphere of nitrogen (N2) and stirred at 180°-185° C. for 10 hours. Thereafter, this mixture was washed with 600 g of purified water and then with 600 g of a 5% aqueous solution of sodium bicarbonate. The resulting organic layer was purified by distillation. Thus, there was obtained 548 g (2.2 mole) of 4-tridecenyl acetate having a trans to cis ratio of 78:22 and a purity of 98%. This product is a sex pheromone component of the tomato pinworm (Keiferia lycopersicella) known as an insect pest of tomato fields principally in the United States of America.
[Compound]
Name
mixture
Quantity
495 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH2:2][CH2:3]/[CH:4]=[CH:5]/[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(Cl)CC/C=C\CCCCCCCC.[C:29]([O-:32])(=[O:31])[CH3:30].[K+].C(O)(=O)C>>[C:29]([O:32][CH2:1][CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:31])[CH3:30] |f:2.3|

Inputs

Step One
Name
mixture
Quantity
495 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC\C=C\CCCCCCCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC\C=C/CCCCCCCC)Cl
Name
potassium acetate
Quantity
432 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
264 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 180°-185° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Thereafter, this mixture was washed with 600 g of purified water
DISTILLATION
Type
DISTILLATION
Details
The resulting organic layer was purified by distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)OCCCC=CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mol
AMOUNT: MASS 548 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05532421

Procedure details

495 g (2.2 moles) of the mixture of trans-4-tridecenyl chloride and cis-4-tridecenyl chloride synthesized in Example 1, 432 g (4.4 moles) of potassium acetate, and 264 g (4.4 moles) of acetic acid were mixed under an atmosphere of nitrogen (N2) and stirred at 180°-185° C. for 10 hours. Thereafter, this mixture was washed with 600 g of purified water and then with 600 g of a 5% aqueous solution of sodium bicarbonate. The resulting organic layer was purified by distillation. Thus, there was obtained 548 g (2.2 mole) of 4-tridecenyl acetate having a trans to cis ratio of 78:22 and a purity of 98%. This product is a sex pheromone component of the tomato pinworm (Keiferia lycopersicella) known as an insect pest of tomato fields principally in the United States of America.
[Compound]
Name
mixture
Quantity
495 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH2:2][CH2:3]/[CH:4]=[CH:5]/[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(Cl)CC/C=C\CCCCCCCC.[C:29]([O-:32])(=[O:31])[CH3:30].[K+].C(O)(=O)C>>[C:29]([O:32][CH2:1][CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:31])[CH3:30] |f:2.3|

Inputs

Step One
Name
mixture
Quantity
495 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC\C=C\CCCCCCCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC\C=C/CCCCCCCC)Cl
Name
potassium acetate
Quantity
432 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
264 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 180°-185° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Thereafter, this mixture was washed with 600 g of purified water
DISTILLATION
Type
DISTILLATION
Details
The resulting organic layer was purified by distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)OCCCC=CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mol
AMOUNT: MASS 548 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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